molecular formula C33H39N7O3 B10830894 PI4KIIIbeta-IN-11

PI4KIIIbeta-IN-11

Cat. No.: B10830894
M. Wt: 581.7 g/mol
InChI Key: LGILUCRVDGGDMI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for compound 22 are detailed in the patent WO2019141694A1. The preparation involves multiple steps, including the synthesis of intermediate compounds and their subsequent reactions under controlled conditions. The industrial production methods are designed to ensure high yield and purity of the final product. Specific details on the reagents and conditions used in these reactions are proprietary and can be found in the patent documentation .

Chemical Reactions Analysis

Compound 22 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Compound 22 has several scientific research applications:

Mechanism of Action

Compound 22 exerts its effects by inhibiting the activity of PI4KIIIβ. This inhibition disrupts the regulation of PI4P pools, which are crucial for the integrity of cell membranes. PI4KIIIβ is principally active within the Golgi network, and its inhibition affects the genomic replication of various RNA viruses. This mechanism makes compound 22 a potential broad-spectrum antiviral agent .

Properties

Molecular Formula

C33H39N7O3

Molecular Weight

581.7 g/mol

IUPAC Name

N-[(2S)-1-hydroxypropan-2-yl]-5-[5-(2-hydroxypropan-2-yl)-2-methyl-7-[[3-(1-methylimidazol-2-yl)phenyl]methylamino]pyrazolo[1,5-a]pyrimidin-3-yl]-N,2-dimethylbenzamide

InChI

InChI=1S/C33H39N7O3/c1-20-11-12-24(16-26(20)32(42)39(7)21(2)19-41)29-22(3)37-40-28(17-27(33(4,5)43)36-31(29)40)35-18-23-9-8-10-25(15-23)30-34-13-14-38(30)6/h8-17,21,35,41,43H,18-19H2,1-7H3/t21-/m0/s1

InChI Key

LGILUCRVDGGDMI-NRFANRHFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC(=CC=C4)C5=NC=CN5C)C(C)(C)O)C(=O)N(C)[C@@H](C)CO

Canonical SMILES

CC1=C(C=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC(=CC=C4)C5=NC=CN5C)C(C)(C)O)C(=O)N(C)C(C)CO

Origin of Product

United States

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